2-Methoxy-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
2-Methoxy-3-(trifluoromethyl)benzenesulfonamide is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 2-methoxybenzenesulfonyl chloride with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while oxidation can produce sulfonic acids .
Scientific Research Applications
2-Methoxy-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxy group can influence its electronic properties. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzenesulfonamide
- 2-(Trifluoromethyl)benzenesulfonamide
- 4-Methoxybenzenesulfonamide
Uniqueness
2-Methoxy-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties.
Properties
Molecular Formula |
C8H8F3NO3S |
---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
2-methoxy-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8F3NO3S/c1-15-7-5(8(9,10)11)3-2-4-6(7)16(12,13)14/h2-4H,1H3,(H2,12,13,14) |
InChI Key |
MQWIOPMZMLVOJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
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